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Executive Summary

Candicidin is a potent polyene macrolide antibiotic with significant antifungal activity,
particularly against Candida species.[1] Produced primarily by strains of Streptomyces griseus
and Streptomyces sp. FR-008, its biosynthesis is a complex, multi-step process orchestrated
by a large biosynthetic gene cluster (BGC).[1][2][3] This document provides a detailed technical
overview of the Candicidin D biosynthesis pathway, including the genetic architecture, the
enzymatic cascade, regulatory networks, and key experimental methodologies used in its
elucidation. The pathway involves the synthesis of a p-aminobenzoic acid (PABA) starter unit,
its extension by a modular Type | polyketide synthase (PKS), and subsequent tailoring
reactions including oxidation and glycosylation to form the final active compound.[2][4]
Understanding this pathway is critical for efforts in strain improvement and the generation of
novel, less toxic polyene derivatives through combinatorial biosynthesis.[2]

The Candicidin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for candicidin production is located in a large, contiguous DNA region
exceeding 100 kb.[3] This BGC, referred to as 'can’ in S. griseus or 'fsc' in Streptomyces sp.
FR-008, contains all the necessary genes for precursor synthesis, polyketide assembly,
modification, regulation, and export.[1][4] The core of the cluster is composed of genes
encoding six massive, modular Type | polyketide synthases (PKSs) responsible for assembling
the macrolide backbone.[4]

Table 1: Key Genes in the Candicidin Biosynthetic Gene Cluster
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Gene(s)

Encoded Protein/[Enzyme

Putative Function in
Biosynthesis

PKS Genes

fscA - fscF (or canP genes)

Modular Type | Polyketide
Synthases (PKSs)

Catalyze the sequential
condensation of acetate and
propionate units to form the
polyketide backbone.[4][5]

Starter Unit Biosynthesis

pabAB

p-Aminobenzoic Acid (PABA)
Synthase

Synthesizes the PABA starter

unit from chorismic acid.[2][4]

pabC

4-amino-4-deoxychorismate

lyase

Involved in the final step of
PABA biosynthesis.[4]

Post-PKS Tailoring

fscP (or canC)

Cytochrome P450

Monooxygenase

Oxidizes the exocyclic methyl
group on the macrolide ring

into a carboxyl group.[6][7]

fscFE (or canF)

Ferredoxin

Electron transfer partner for
the FscP P450 system.[1][6]

fscTE (or canT)

Thioesterase (TE)

Likely responsible for the
release and cyclization of the
completed polyketide chain

from the PKS assembly line.[1]
[4]

Deoxysugar Moiety

fscM1, fscM2, fscM3 (or canG,

canA, canM)

Glycosyltransferase &
Mycosamine Biosynthesis

Enzymes

Synthesize the deoxysugar
GDP-mycosamine and attach it

to the macrolide aglycone.[1]

[4]

Regulation
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Form a hierarchical network to

control the expression of the

fscRl, fscRIl, fscRIll, fscRIV Transcriptional Regulators o )
entire biosynthetic gene
cluster.[3][8][9]
Transport
Implicated in the export of the
Two ABC transporter genes ABC Transporters final candicidin antibiotic out of

the cell.[4]

The Biosynthetic Pathway

The assembly of Candicidin D is a sequential process involving three major stages: initiation
with an aromatic starter unit, elongation of the polyketide chain, and post-PKS tailoring
modifications.

Stage 1: Synthesis of the PABA Starter Unit

Unlike many polyketides that start with a simple acyl-CoA, the candicidin pathway begins with
the aromatic molecule p-aminobenzoic acid (PABA).[2] This starter unit is synthesized from the
primary metabolite chorismic acid by the enzymes PABA synthase (PabAB) and 4-amino-4-
deoxychorismate lyase (PabC).[4] The PABA molecule is then activated to PABA-CoA, priming
it for entry into the polyketide synthase machinery.[2]

o PabAB 4-amino-4- PabC _ | p-Aminobenzoic Acid | Activation PABA-CoA
Chorismic Acid |———>> X e ’
deoxychorismate (PABA) (Starter Unit)

Click to download full resolution via product page

Figure 1: Biosynthesis of the PABA-COA starter unit.

Stage 2: Polyketide Chain Elongation

The core of the candicidin molecule is assembled by a Type | PKS system. The activated
PABA-COA starter unit is loaded onto the first PKS module. Subsequently, a series of 18
elongation steps occur, involving the head-to-tail condensation of four propionate (supplying
methylmalonyl-CoA) and fourteen acetate (supplying malonyl-CoA) units.[2][7] This process is
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carried out by six large, multifunctional PKS enzymes (fscA-F), each containing multiple
modules. Each module is responsible for one cycle of chain extension and possesses specific
enzymatic domains (e.g., Ketosynthase, Acyltransferase, Ketoreductase) that determine the
structure of that unit.

FscA (PKS)

PABA-COA Loading | [Initiation 4 |
Domain

Chain Transfer

Module 1 ...

FscB - FscF (PKSs) Linear
Polyketide

Chain

Release (TE
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4x Methylmalonyl-CoA

Modules 2-21

Click to download full resolution via product page

Figure 2: Polyketide chain assembly workflow.

Stage 3: Post-PKS Tailoring and Maturation

Once the full-length linear polyketide is synthesized, it undergoes several crucial modifications
to become the final, active Candicidin D.

o Cyclization: The thioesterase (TE) domain, typically found at the end of the final PKS module
(FscF), catalyzes the release of the polyketide chain and its intramolecular cyclization to
form the macrolactone ring, yielding the candicidin aglycone.[4][7]

o Oxidation: The cytochrome P450 monooxygenase, FscP, in conjunction with its ferredoxin
reductase partner FscFE, oxidizes an exocyclic methyl group (introduced by a
methylmalonyl-CoA extender unit) to a carboxyl group.[6] This carboxylation is a key tailoring
step.

e Glycosylation: A mycosamine sugar moiety is synthesized by the products of the fscM (or
can) genes. This deoxysugar is then attached to the macrolide aglycone by a
glycosyltransferase, an essential step for the antibiotic's biological activity.[1][4]

It has been shown that carboxylation and glycosylation are independent events; the disruption
of one does not prevent the other from occurring.[6]
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Figure 3: Overall Candicidin D biosynthesis pathway.
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Regulation of Candicidin Biosynthesis

The production of candicidin is tightly controlled at the transcriptional level by both pathway-
specific regulators and global metabolic signals.

Pathway-Specific Regulatory Network

Within the BGC lies a subcluster of four consecutive regulatory genes, fscRl, fscRIl, fscRIlI,
and fscRIV.[3][8] These genes encode transcriptional factors that form a complex, hierarchical
network essential for activating the expression of the biosynthetic genes.[9][10]

e FscRI and FscRIV are critical activators. Deletion of fscRI completely abolishes candicidin
production.[8]

e These regulators are inter-regulatory; for instance, FscRIV appears to influence the
transcription of fscRI.[8]

» Studies have shown that all four regulatory genes (fscR1 to fscR4) are critical for optimal
candicidin production, with their disruption leading to a significant decrease or complete loss
of antibiotic synthesis.[9][10]
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Figure 4: Hierarchical regulatory network of FScR genes.

Phosphate Repression: Candicidin production is subject to strong repression by inorganic
phosphate.[2][11] The expression of key biosynthetic genes, including the PKS, PABA

synthase, and aminosugar synthesis genes, is undetectable in media supplemented with

high concentrations of phosphate.[2] Optimal synthesis occurs at phosphate concentrations
between 5 x 107> and 5 x 10~ M.[11]

Cross-Pathway Regulation: The regulator FscRI has been shown to co-regulate the

biosynthesis of a completely different natural product, antimycin, demonstrating a rare case

of cross-regulation between disparate biosynthetic pathways.[12]
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e Pleiotropic Regulators: The introduction of the pleiotropic regulator AdpA into a Streptomyces
strain was shown to dramatically increase candicidin productivity.[13]

Quantitative Production Data

Candicidin production yields are highly dependent on the strain, fermentation conditions, and

genetic background.

Table 2: Reported Candicidin Production Titers

Strain / Condition Reported Yield Reference | Context

Achieved in a soya peptone-

S. griseus IMRU 3570 Upto4g/L glucose medium with pH
control at 8.0.[11]

Highest reported yield,

Streptomyces ZYJ-6 pFAdpA 9338 pg/mL (9.3 g/L) achieved after introducing the
pleiotropic regulator adpA.[13]

Optimized yield for a mutant
Streptomyces sp. FR-008 strain producing novel
60 pg/mL o
CS103 decarboxylated candicidin

derivatives.[6]

Key Experimental Protocols

The elucidation of the candicidin pathway has relied on a combination of genetic, analytical,

and microbiological techniques.

Gene Disruption and Complementation

o Objective: To determine the function of a specific gene within the BGC.
o Methodology:

o Construct Design: A disruption cassette, often containing an antibiotic resistance marker
(e.g., apramycin), is designed to replace a portion of the target gene via homologous

recombination.
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o Vector Introduction: The construct is introduced into the Streptomyces host strain, typically
via intergeneric conjugation from an E. coli donor.

o Mutant Selection: Double-crossover recombinant mutants are selected based on antibiotic
resistance and loss of vector-associated markers.

o Verification: The correct gene replacement is confirmed by PCR analysis and Southern
blotting.

o Phenotypic Analysis: The mutant strain is fermented, and culture extracts are analyzed by
HPLC and bioassays to observe changes in the metabolic profile (e.g., loss of candicidin,
accumulation of intermediates, or production of novel derivatives).[6]

o Complementation: The wild-type gene is reintroduced into the mutant on an integrative
plasmid to confirm that the observed phenotype is due to the gene deletion, which should
restore production.[8]

Transcriptional Analysis

» Objective: To quantify the expression levels of biosynthetic and regulatory genes under
different conditions (e.g., high vs. low phosphate).

o Methodology:

o RNA Extraction:Streptomyces mycelia are harvested at specific time points during
fermentation. Total RNA is extracted using methods designed to break the tough cell wall
(e.g., bead beating with Trizol).

o Reverse Transcription (RT): The extracted RNA is treated with DNase | to remove
genomic DNA contamination and then reverse-transcribed into cDNA using reverse
transcriptase.

o Quantitative PCR (QPCR): The relative abundance of specific gene transcripts is
measured using qPCR with gene-specific primers. Expression levels are typically
normalized to a housekeeping gene (e.g., hrdB). This method was used to demonstrate
that phosphate represses the expression of candicidin biosynthetic genes.[2][7]
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Metabolite Detection and Quantification

o Objective: To identify and quantify candicidin and related metabolites produced by wild-type
and mutant strains.

o Methodology:

o Extraction: The antibiotic is extracted from the fermentation broth or mycelia using an
organic solvent like n-butanol.[1]

o Chromatographic Separation: The crude extract is analyzed using High-Performance
Liquid Chromatography (HPLC), typically with a C18 reverse-phase column. A UV-Vis
detector is used for detection, as the conjugated heptaene structure of candicidin gives it a
characteristic absorption spectrum.[10]

o Quantification: The concentration of candicidin is determined by comparing the peak area
from the sample to a standard curve generated with a purified candicidin standard.

o Structure Elucidation: For novel derivatives, peaks are collected, and their structures are
determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Antifungal Bioassay

« Objective: To determine the biological activity of produced compounds.
o Methodology:

o Indicator Strain: A sensitive fungal strain, such as Candida utilis or Candida albicans, is
used as the indicator.[1]

o Agar Diffusion Assay: The indicator fungus is seeded into an agar plate. The extracted
metabolites (either from a crude extract or a separated HPLC fraction) are spotted onto
the plate.

o Incubation and Analysis: The plate is incubated to allow fungal growth. The presence of a
zone of growth inhibition around the spotted sample indicates antifungal activity. The
diameter of this zone is proportional to the concentration of the active compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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